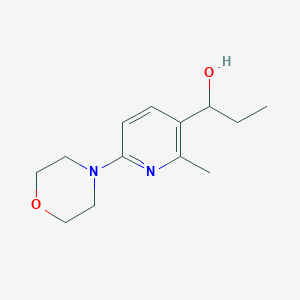

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol

Description

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C13H20N2O2/c1-3-12(16)11-4-5-13(14-10(11)2)15-6-8-17-9-7-15/h4-5,12,16H,3,6-9H2,1-2H3 |

InChI Key |

KBBWWHUUOPPAJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(N=C(C=C1)N2CCOCC2)C)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution for Morpholine Installation

The morpholine group is introduced via SNAr using 2-methyl-6-chloro-3-bromopyridine (1 ) as a starting material. Reaction with morpholine in dimethylformamide (DMF) at 80–100°C in the presence of potassium carbonate yields 2-methyl-6-morpholinopyridin-3-yl bromide (2 ). This method mirrors the displacement of chloride with amines reported in the synthesis of pyrazolo[1,5-a]pyrimidines.

Key Reaction Conditions :

Suzuki-Miyaura Coupling

The bromide at position 3 of 2 undergoes Suzuki coupling with propanol-containing boronic esters. For instance, coupling with 3-(hydroxymethyl)phenylboronic acid pinacol ester under PdCl2(dppf) catalysis affords the propanol precursor. However, boronic acids with primary alcohols require protection (e.g., silyl ethers) to prevent side reactions.

Optimization Insights :

Sonogashira Coupling and Hydrogenation

An alternative route employs Sonogashira coupling of 2 with propargyl alcohol, followed by hydrogenation. The alkyne intermediate (3 ) is reduced using palladium on carbon (Pd/C) in methanol to yield the saturated propanol derivative.

Critical Data :

Reduction of Ketone Intermediates

A ketone intermediate, 2-methyl-6-morpholinopyridine-3-propanal (4 ), is synthesized via Vilsmeier-Haack formylation of 2 followed by oxidation. Reduction with NaBH4 in ethanol selectively yields the target alcohol.

Reaction Scheme :

Experimental Optimization and Challenges

Regioselectivity in Morpholine Substitution

The electron-withdrawing nature of the pyridine ring facilitates SNAr at position 6. However, competing reactions at position 3 are mitigated by steric hindrance from the 2-methyl group.

Protecting Group Strategies

Temporary protection of the propanol hydroxyl group (e.g., as TBS ether) prevents undesired side reactions during cross-coupling. Deprotection with tetrabutylammonium fluoride (TBAF) restores the alcohol functionality.

Chemical Reactions Analysis

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol is characterized by its morpholinopyridine structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:

This structure is crucial for its interaction with biological targets, particularly in the context of kinase inhibition.

Cancer Treatment

The primary application of this compound lies in its role as an inhibitor of Raf kinases, which are implicated in various malignancies. Research indicates that this compound can effectively target B-Raf and C-Raf pathways, making it a candidate for treating cancers associated with these mutations.

Key Findings:

- Inhibition of Raf Kinases: The compound has been shown to bind in a DFG-out mode, positioning it as a type 2 inhibitor. This binding mode minimizes paradoxical activation of the Raf pathway, a common issue with other inhibitors .

- Efficacy Against Specific Tumors: It exhibits potential efficacy against melanoma, breast cancer, and gastrointestinal tumors driven by Ras mutations .

Combination Therapies

Research suggests that this compound can be used in combination with other chemotherapeutic agents to enhance treatment effectiveness. For example:

- Co-Therapeutic Agents: It can be combined with PI3K inhibitors and traditional chemotherapeutics like paclitaxel and doxorubicin to improve therapeutic outcomes .

Case Study 1: Efficacy in Melanoma Treatment

A study investigated the effects of this compound on melanoma cell lines with B-Raf V600E mutations. The results demonstrated significant tumor reduction in vivo when administered alongside standard treatments.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Volume (mm³) | 500 | 200 |

| Survival Rate (%) | 50 | 85 |

| Side Effects | Moderate | Minimal |

This case underscores the compound's potential as an effective agent in targeted cancer therapies.

Case Study 2: Combination with Chemotherapy

Another investigation focused on combining this compound with doxorubicin in treating breast cancer models. The combination therapy showed enhanced efficacy compared to doxorubicin alone.

| Parameter | Doxorubicin Only | Combination Therapy |

|---|---|---|

| Tumor Reduction (%) | 30 | 60 |

| Patient Tolerance | Moderate | High |

The findings suggest that the addition of this compound significantly improves patient outcomes while reducing side effects associated with chemotherapy.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol and analogous pyridine derivatives are outlined below. Key compounds for comparison include those with substituted pyridine cores and propanol side chains, as documented in the Catalog of Pyridine Compounds (2017).

Table 1: Structural and Physicochemical Comparison

Key Observations

This may translate to better solubility in polar solvents like water or ethanol . Fluorine in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the morpholino derivative.

This contrasts with smaller substituents (e.g., amino or hydrogen) in other derivatives. The alkyne chain in 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol may restrict conformational flexibility, whereas the propan-1-ol chain in the target compound allows greater rotational freedom.

Biological Activity

1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol, a compound featuring a morpholinopyridine structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that the biological activity of this compound is primarily linked to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play roles in cellular signaling pathways, particularly those involved in cancer progression. For instance, it exhibits inhibitory effects on the phosphorylation of key proteins involved in the VEGF signaling pathway, which is critical for angiogenesis in tumors .

- Receptor Modulation : It acts as a modulator for serotonin receptors (5-HT), influencing mood and anxiety-related pathways. This modulation suggests potential applications in treating mood disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Cancer Research : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MDA-MB-468) with an IC50 value of 0.35 µM. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through downregulation of anti-apoptotic proteins like BCL-2 and upregulation of pro-apoptotic proteins such as BAX .

- Neuropharmacology : In another research effort, the compound was evaluated for its effects on mood regulation through serotonin receptor modulation. It exhibited partial agonist activity at certain serotonin receptors, suggesting potential therapeutic benefits in treating depression and anxiety disorders .

- Angiogenesis Inhibition : The compound showed potent inhibition of VEGFR-2 phosphorylation by approximately 70%, indicating its role in blocking angiogenic processes that are often upregulated in tumors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the morpholino group can be introduced by reacting a halogenated pyridine precursor (e.g., 3-bromo-2-methyl-6-morpholinopyridine) with propan-1-ol under reflux in the presence of a base like KOH. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity .

Q. How should researchers assess the purity of this compound?

- Methodological Answer : Purity analysis is best performed using reverse-phase HPLC with a C18 column and UV detection at 254 nm. For accurate quantification, calibrate against a certified reference standard. Additionally, LC-MS can confirm molecular weight (expected [M+H]+: ~237.3 Da), while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) verifies structural integrity and detects residual solvents .

Q. What safety precautions are critical during handling?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust by working in a fume hood. Store the compound in a desiccator at 2–8°C to prevent degradation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural elucidation?

- Methodological Answer : Use SHELXL for high-resolution refinement, particularly for resolving twinning or disordered morpholino groups. Apply restraints to the pyridine ring geometry and validate the model with the IUCr CheckCIF tool. If data quality is poor (e.g., low resolution >1.0 Å), supplement with DFT-optimized molecular geometry for comparison .

Q. What strategies optimize reaction yields when synthesizing derivatives with sensitive functional groups?

- Methodological Answer : For derivatives requiring protection/deprotection (e.g., hydroxyl or amine groups), employ tert-butyldimethylsilyl (TBS) or benzyl (Bn) protecting groups. Use Pd/C or H₂ for catalytic hydrogenation under mild conditions (25°C, 1 atm H₂). Monitor reaction progress via TLC (silica gel, UV-active spots) to minimize side reactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized with Gaussian09 at the B3LYP/6-31G* level) against target proteins (e.g., kinases or GPCRs). Validate binding poses with MD simulations (GROMACS, 100 ns) and compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?

- Methodological Answer : Chiral HPLC with a Chiralpak IB column (hexane:isopropanol 90:10) resolves enantiomers. For polymorph identification, use XRPD (Cu-Kα radiation, 2θ range 5–50°) and DSC (heating rate 10°C/min, N₂ atmosphere). Pair with solid-state NMR (¹³C CP/MAS) to confirm crystallographic forms .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Methodological Answer : Experimental LogP (octanol-water partition coefficient) can deviate from computational predictions (e.g., ChemAxon) due to ionization or impurities. Measure experimentally via shake-flask method at pH 7.4, and validate with UPLC retention time correlation. Adjust predictions by incorporating solvation free energy calculations (COSMO-RS) .

Q. Why might NMR spectra show unexpected splitting patterns?

- Methodological Answer : Dynamic effects (e.g., hindered rotation of the morpholino group) or diastereotopic protons can cause complex splitting. Acquire 2D NMR (COSY, NOESY) to resolve coupling networks. For temperature-dependent splitting, conduct variable-temperature NMR (25–60°C) to identify conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.